molecular formula C19H14N2O B5587778 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol

1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B5587778
M. Wt: 286.3 g/mol
InChI Key: VFHSWOYMOLJAOE-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with naphthalene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method includes the reaction of phenylhydrazine with 2-acetyl naphthalene under acidic or basic conditions to form the desired pyrazole derivative. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol, exhibit promising anticancer properties. For instance, molecular docking studies suggest that this compound can effectively inhibit estrogen receptor alpha (Erα), showing a binding affinity of 10.61-10.61 kcal/mol and a KiK_i value of 16.7116.71 nM. Such characteristics indicate its potential as an anti-breast cancer agent, necessitating further in vitro and in vivo evaluations to confirm efficacy and safety profiles .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in relation to metabotropic glutamate receptors (mGluR). Research shows that certain pyrazole derivatives can act as positive allosteric modulators of mGluR5, which is implicated in various neurological conditions. The structure–activity relationship studies highlight that modifications on the aromatic rings can enhance the potency of these compounds .

Organic Light Emitting Diodes (OLEDs)

Due to their unique electronic properties, pyrazole derivatives are being explored as potential materials for organic light-emitting diodes (OLEDs). Their ability to form stable thin films and exhibit good charge transport properties makes them suitable candidates for use in electronic devices .

Photovoltaic Cells

Research into the photovoltaic properties of pyrazole compounds suggests that they could be utilized in solar cell applications. The incorporation of these compounds into polymer matrices may enhance the efficiency of light absorption and energy conversion processes .

Fluorescent Probes

This compound has been studied as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with various cations. These complexes exhibit distinct luminescent properties, making them useful in environmental monitoring and biological imaging .

Summary of Findings

The applications of this compound span across multiple fields, showcasing its versatility:

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAnticancer agents targeting ErαPotential treatment for breast cancer
Neuroprotective agents for mGluRPossible therapeutic effects in neurodegenerative diseases
Material ScienceOLEDsEnhanced electronic properties
Photovoltaic cellsImproved energy conversion efficiency
Chemical ProbesFluorescent probes for metal ion detectionUseful in environmental monitoring and biological imaging

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as NF-κB and MAPK, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, 1-(2-chlorophenyl)carbamoyl naphthalen-2-yl carbamate.

    Uniqueness: The presence of both naphthalene and phenyl groups in the pyrazole ring provides unique electronic and steric properties, enhancing its reactivity and potential biological activity.

Biological Activity

1-(Naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure that includes naphthalene and phenyl substituents. This compound has garnered attention in scientific research due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H14N2OC_{19}H_{14}N_{2}O. Its structure features a pyrazole ring substituted at the 1 and 3 positions with naphthalene and phenyl groups, respectively. This configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Notably, it has been shown to modulate pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cancer cell proliferation. The compound may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific enzymes and receptors involved in these pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its efficacy against various pathogens, revealing promising results:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Escherichia coliNot specifiedNot specified
Pseudomonas aeruginosaNot specifiedNot specified

These findings indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In one study, the compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell Line IC50 (μM)
HCT1165.55
HePG21.82
MCF72.86

These results suggest that this pyrazole derivative may be more effective than standard chemotherapy agents like doxorubicin in certain contexts .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole derivatives similar to this compound:

  • In Vitro Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial activity, finding that compounds with similar structures displayed inhibition zones significantly greater than controls .
  • Anticancer Studies : Another investigation focused on the cytotoxic effects of pyrazole derivatives against various cancer cell lines, confirming their potential as effective anticancer agents .

Properties

IUPAC Name

2-naphthalen-2-yl-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-13-18(15-7-2-1-3-8-15)20-21(19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHSWOYMOLJAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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